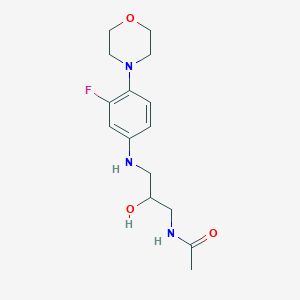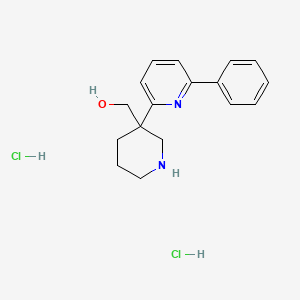
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is a chemical compound that features a piperidine ring substituted with a phenylpyridine moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the phenylpyridine and methanol groups. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the phenylpyridine moiety.
Substitution: The phenylpyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenylpyridine moiety.
Scientific Research Applications
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenylpyridine-containing molecules. Examples include:
Piperidinones: Compounds with a piperidine ring and a ketone group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Condensed Piperidines: Compounds with fused ring systems involving a piperidine ring.
Uniqueness
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is unique due to its specific substitution pattern and the presence of both a phenylpyridine moiety and a methanol group. This combination of features can confer unique biological and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H22Cl2N2O |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
[3-(6-phenylpyridin-2-yl)piperidin-3-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C17H20N2O.2ClH/c20-13-17(10-5-11-18-12-17)16-9-4-8-15(19-16)14-6-2-1-3-7-14;;/h1-4,6-9,18,20H,5,10-13H2;2*1H |
InChI Key |
SWLZFRBHIJFYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CO)C2=CC=CC(=N2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


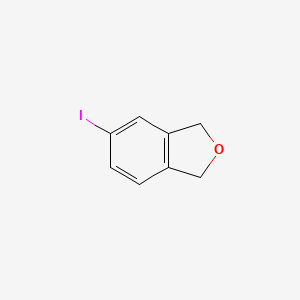
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)

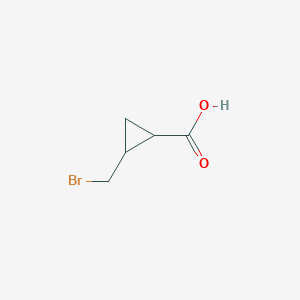
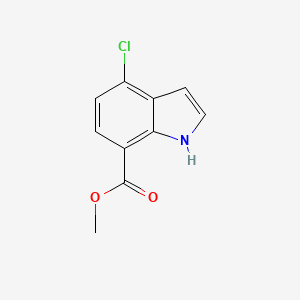
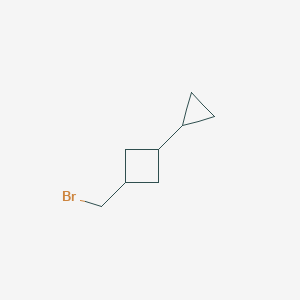
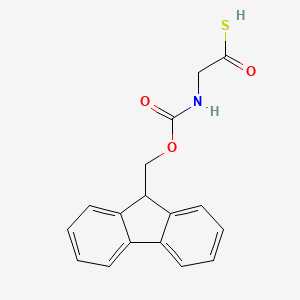
![Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B12312659.png)
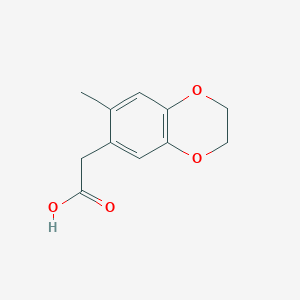
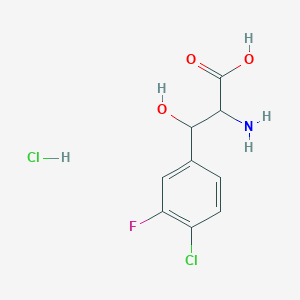
![8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12312670.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12312673.png)
![(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12312678.png)
